N-(2,2-Dimethoxyethyl)acetamide
Overview
Description
N-(2,2-Dimethoxyethyl)acetamide is an organic compound with the molecular formula C6H13NO3. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its dimethoxyethyl group attached to an acetamide moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(2,2-Dimethoxyethyl)acetamide are currently unknown . The compound is a relatively new substance and research into its specific targets is still ongoing.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2-Dimethoxyethyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of aminoacetaldehyde dimethyl acetal with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like benzene under reflux conditions . Another method involves the reaction of 2,2-dimethoxyethylamine with acetic anhydride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: This compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)carbamate
- N-(2,2-Dimethoxyethyl)formamide
- N-(2,2-Dimethoxyethyl)propionamide
Uniqueness
N-(2,2-Dimethoxyethyl)acetamide is unique due to its specific structural features, such as the dimethoxyethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specialized applications .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAEJNJEVNVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571020 | |
Record name | N-(2,2-Dimethoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62005-48-5 | |
Record name | N-(2,2-Dimethoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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